tert-Butyl 2-amino-4-methylnicotinate
Description
tert-Butyl 2-amino-4-methylnicotinate is a pyridine-derived compound featuring a nicotinate ester backbone with an amino group at position 2 and a methyl substituent at position 4. The tert-butyl ester group enhances lipophilicity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure allows for versatile functionalization, particularly at the amino group, enabling applications in drug discovery and material science.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(12)8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) |
InChI Key |
NUBVSGXAOOFLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-methylnicotinate typically involves the esterification of 2-amino-4-methylnicotinic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of flow microreactor systems has been reported to enhance the yield and purity of the product while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-4-methylnicotinate is used as a building block in organic synthesis. Its functional groups allow for various modifications, making it a versatile intermediate in the synthesis of more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound can modulate enzymatic activity or receptor binding, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are selected for comparison based on functional group variations, positional isomerism, and ester modifications:
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| tert-Butyl 2-amino-4-methylnicotinate | 222.28 | 1.8–2.2 | ~10 (in DMSO) | 2-amino, 4-methyl, tert-butyl ester | Pharmaceutical intermediates |
| Methyl 2-amino-4-methylnicotinate | 180.18 | 0.9–1.3 | ~25 (in DMSO) | 2-amino, 4-methyl, methyl ester | Small-molecule synthesis |
| 2-Amino-4-methylnicotinic acid | 152.15 | -0.5–0.2 | ~50 (in water) | 2-amino, 4-methyl, carboxylic acid | Metal chelation, APIs* |
| tert-Butyl 2-chloro-4-methylnicotinate | 241.72 | 2.5–3.0 | ~5 (in DMSO) | 2-chloro, 4-methyl, tert-butyl ester | Agrochemical precursors |
*APIs: Active Pharmaceutical Ingredients
Key Observations:
- Lipophilicity : The tert-butyl ester in the target compound increases logP (1.8–2.2) compared to the methyl ester analog (logP 0.9–1.3), enhancing membrane permeability but reducing aqueous solubility .
- Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation), contrasting with the chloro substituent in tert-butyl 2-chloro-4-methylnicotinate, which undergoes SNAr (nucleophilic aromatic substitution) reactions .
- Acid vs. Ester: 2-Amino-4-methylnicotinic acid exhibits higher water solubility due to its carboxylic acid group but lower stability under acidic conditions compared to ester derivatives.
Computational Similarity Analysis
Methods such as Tanimoto coefficient analysis and pharmacophore modeling highlight structural similarities:
- Tanimoto Coefficient: The target compound shares >85% similarity with methyl 2-amino-4-methylnicotinate (based on molecular fingerprints), but <50% with 2-amino-4-methylnicotinic acid due to the absence of the ester group .
Pharmaceutical Development
- The target compound’s amino and ester groups make it a precursor for prodrugs. For example, its derivatives are explored as antitubercular agents with improved bioavailability compared to carboxylic acid analogs .
Agrochemical Potential
- Structural analogs like tert-butyl 2-chloro-4-methylnicotinate are used in fungicide synthesis, suggesting that the target compound could be modified for similar applications by introducing heterocyclic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
